benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Pharmacokinetics and Metabolism
The compound undergoes trans-esterification in the presence of ethanol, catalyzed by carboxylesterases. This process affects the in vivo clearance of the compound, suggesting its pharmacokinetics is sensitive to the presence of ethanol and related esterase activity (Chen et al., 2004).
Antidepressant and Anti-Acetylcholinesterase Activity
Benzyl 3-(1H-Indole-3-Carbonyl)Piperidine-1-Carboxylate derivatives have shown antidepressant-like effects and significant anti-acetylcholinesterase activity, indicating potential therapeutic applications in neurodegenerative disorders (Sugimoto et al., 1990); (Köksal & Bilge, 2007).
Anticonvulsant Properties
The structural analogs of this compound demonstrate potential anticonvulsant properties, offering leads for the development of treatments for tonic-clonic and partial seizures (Ho et al., 2001).
Modulation of Receptors and Anticancer Potential
The compound and its derivatives have been involved in virtual screening targeting receptors like urokinase receptor and exhibited properties influencing breast tumor metastasis and angiogenesis, highlighting its relevance in cancer research and potential therapeutic applications (Wang et al., 2011).
Anti-Fatigue Effects
This compound derivatives have shown anti-fatigue effects, enhancing the forced swimming capacity of mice, indicating potential applications in performance enhancement and recovery from fatigue (Wu et al., 2014).
Modulation of Memory and Cognitive Processes
The compound positively influences long-term potentiation in the hippocampus and exhibits memory retention benefits, suggesting its application in cognitive enhancement and possibly in the treatment of memory-related disorders (Stäubli et al., 1994); (Wu et al., 2013).
Mechanism of Action
Target of Action
Benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Result of Action
Indole derivatives are known to have diverse biological activities .
Properties
IUPAC Name |
benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(19-13-23-20-11-5-4-10-18(19)20)17-9-6-12-24(14-17)22(26)27-15-16-7-2-1-3-8-16/h1-5,7-8,10-11,13,17,23H,6,9,12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUGQTAFNOQEIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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